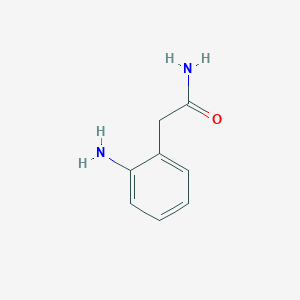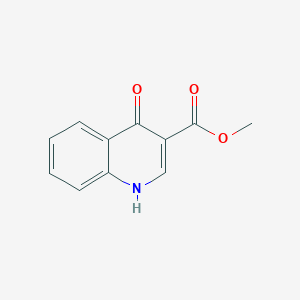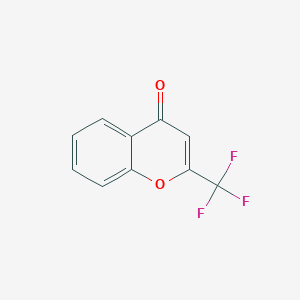
2-(trifluoromethyl)-4H-chromen-4-one
Vue d'ensemble
Description
2-(Trifluoromethyl)-4H-chromen-4-one, also known as 2-TFMC, is a heterocyclic compound that is used in a variety of scientific and industrial applications. It is a colorless solid that is soluble in most organic solvents. Its structure consists of two aromatic rings connected by a methylene bridge. It is a highly polar compound due to the presence of three fluorine atoms in its structure. 2-TFMC is a versatile compound that can be used in a variety of synthetic reactions, such as the synthesis of new materials, the production of pharmaceuticals, and the development of new catalysts.
Applications De Recherche Scientifique
Drug Development
The trifluoromethyl group is a common feature in many FDA-approved drugs . It is known to enhance the pharmacological activities of drug molecules . Therefore, “2-(trifluoromethyl)-4H-chromen-4-one” could potentially be used in the development of new drugs.
Inhibition of Enzymes
“2-(trifluoromethyl)-4H-chromen-4-one” is a potent inhibitor of enzymes such as acetylcholinesterase, monoamine oxidase A, and monoamine oxidase B . These enzymes are involved in various biological processes, and their inhibition can be useful in treating diseases like Alzheimer’s and Parkinson’s.
Construction of Molecular Topologies
This compound has been used in the construction of homometallic and heterometallic molecular squares . These complex molecular structures have various applications in materials science and nanotechnology.
Study of Luminescence
“2-(trifluoromethyl)-4H-chromen-4-one” has been used to synthesize coordination complexes with silver, exhibiting excellent fluorescence properties . These complexes have potential applications in fluorescence probing and in studies related to microsecond diffusion and dynamics of membranes.
Trifluoromethylation Process
In electrochemical studies, “2-(trifluoromethyl)-4H-chromen-4-one” has been investigated for its trifluoromethylation properties . This research contributes to the understanding of its reactions and applications in various chemical processes.
Photocatalytic Degradation
Derivatives of “2-(trifluoromethyl)-4H-chromen-4-one”, have been utilized in enhancing the photocatalytic degradation efficiency of certain metal-organic frameworks (MOFs) . These MOFs show a significant increase in the degradation of organic pollutants, demonstrating the compound’s potential in environmental applications.
Organic Dye Development
Anthraquinones are a well-known class of organic compounds with diverse applications in dyes. The presence of the trifluoromethyl group in “2-(trifluoromethyl)-4H-chromen-4-one” can potentially alter its light absorption properties, making it a candidate for development as a new dye material.
Acidic Functional Monomer for Molecular Imprinting
“2-(trifluoromethyl)-4H-chromen-4-one” is used as an acidic functional monomer for molecular imprinting of nicotine . This process creates a polymer matrix with selective binding sites for nicotine, which can be used in nicotine detection and removal applications.
Propriétés
IUPAC Name |
2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O2/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPAKMJTQTVEDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351970 | |
| Record name | 2-(trifluoromethyl)-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(trifluoromethyl)-4H-chromen-4-one | |
CAS RN |
151668-40-5 | |
| Record name | 2-(trifluoromethyl)-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N'-(2,5-Dichloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B1595642.png)
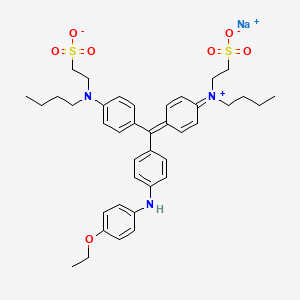
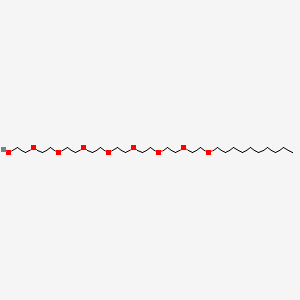
![Ethanol, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B1595648.png)

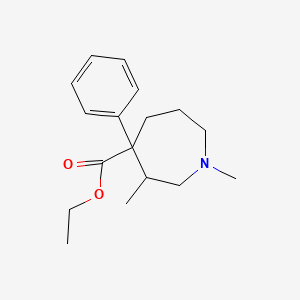
![8-Methyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B1595653.png)
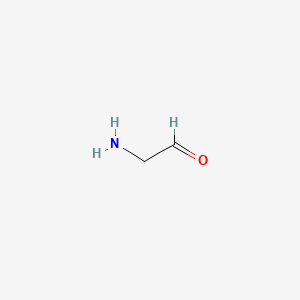
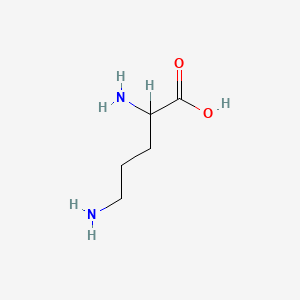

![7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one](/img/structure/B1595658.png)
